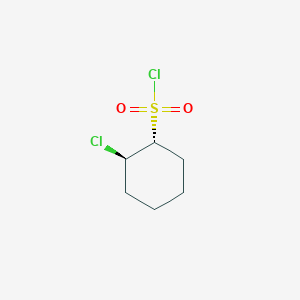
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol is a chiral organic compound with two fluorine atoms and two hydroxyl groups attached to a cyclopentane ring The compound’s stereochemistry is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring
Mécanisme D'action
Target of Action
The primary targets of “rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol, trans” are currently unknown. The compound’s structure is similar to other cyclopropyl and cyclopentyl compounds, which have been found to interact with various targets . .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Given the compound’s structural features, it might be involved in lipid metabolism, similar to other cyclopropyl and cyclopentyl compounds . .
Result of Action
It is possible that the compound could have antiproliferative effects on certain types of cells, similar to other cyclopropyl and cyclopentyl compounds . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-4,4-Difluorocyclopentane-1,2-diol typically involves the use of starting materials such as cyclopentane derivatives. One common method involves the dihydroxylation of 4,4-difluorocyclopentene using osmium tetroxide (OsO4) as a catalyst, followed by reduction with sodium borohydride (NaBH4) to yield the desired diol. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopentane derivatives with fewer functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and nucleophiles (NaOCH3, KOtBu). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include cyclopentanone, cyclopentanol, and various substituted cyclopentane derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1,2-Diphenylethane-1,2-diol
- (1S,2S)-1,2-Diphenylethane-1,2-diol
- (1R,2R)-1,2-Diaminocyclohexane
Uniqueness
(1R,2R)-4,4-Difluorocyclopentane-1,2-diol is unique due to the presence of both fluorine atoms and hydroxyl groups on the cyclopentane ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the compound’s chiral nature enhances its potential for use in asymmetric synthesis and chiral recognition applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol, trans involves the conversion of a cyclopentene derivative to the desired diol through a series of reactions.", "Starting Materials": [ "Cyclopentene", "Bromine", "Sodium hydroxide", "Hydrogen fluoride", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Bromination of cyclopentene to form 1-bromo-2-methylcyclopentene", "Addition of hydrogen fluoride to 1-bromo-2-methylcyclopentene to form 1-fluoro-2-methylcyclopentane", "Reduction of 1-fluoro-2-methylcyclopentane with sodium borohydride to form trans-1-fluoro-2-methylcyclopentanol", "Conversion of trans-1-fluoro-2-methylcyclopentanol to trans-4,4-difluorocyclopentanone through a series of reactions involving hydrochloric acid, sodium bicarbonate, and methanol", "Reduction of trans-4,4-difluorocyclopentanone with sodium borohydride to form rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol, trans" ] } | |
Numéro CAS |
1903430-05-6 |
Formule moléculaire |
C5H8F2O2 |
Poids moléculaire |
138.11 g/mol |
Nom IUPAC |
(1S,2S)-4,4-difluorocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)1-3(8)4(9)2-5/h3-4,8-9H,1-2H2/t3-,4-/m0/s1 |
Clé InChI |
RQJNPJXCMOLSSC-IMJSIDKUSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CC1(F)F)O)O |
SMILES |
C1C(C(CC1(F)F)O)O |
SMILES canonique |
C1C(C(CC1(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


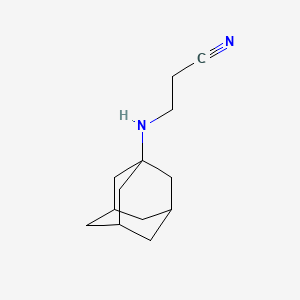
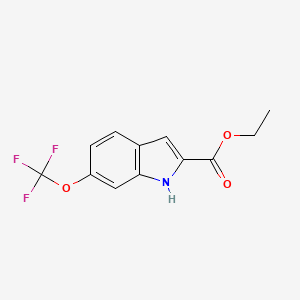
![[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B6598690.png)
![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)
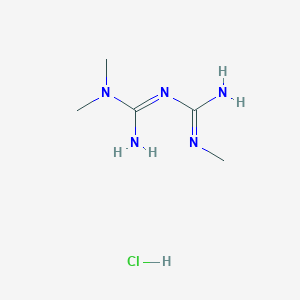

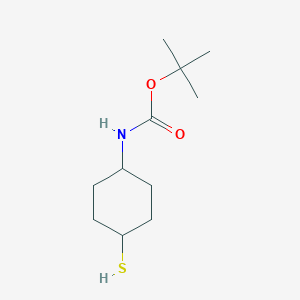

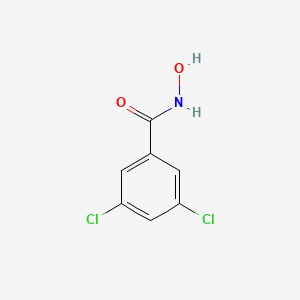
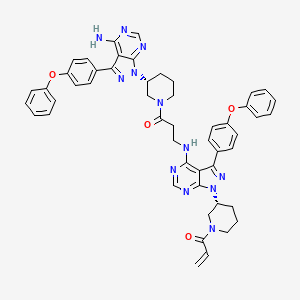
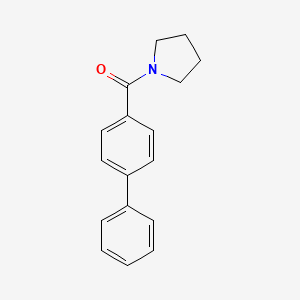
![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6598772.png)
